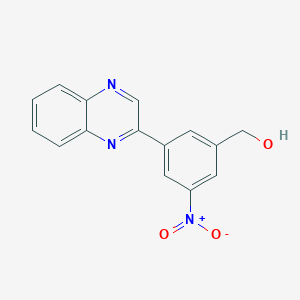
(3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol is a complex organic compound that features a quinoxaline moiety attached to a phenyl ring, which is further substituted with a nitro group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.
Attachment of Methanol Group: The methanol group can be introduced via reduction reactions, where the nitro group is reduced to an amine, followed by a subsequent reaction with formaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and safe production .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Aplicaciones Científicas De Investigación
(3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
(3-Nitro-5-(quinoxalin-2-yl)phenyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
(3-Amino-5-(quinoxalin-2-yl)phenyl)methanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C15H11N3O3 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
(3-nitro-5-quinoxalin-2-ylphenyl)methanol |
InChI |
InChI=1S/C15H11N3O3/c19-9-10-5-11(7-12(6-10)18(20)21)15-8-16-13-3-1-2-4-14(13)17-15/h1-8,19H,9H2 |
Clave InChI |
JUPOYAKSOFQUTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC(=C3)CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


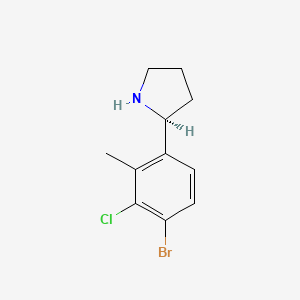
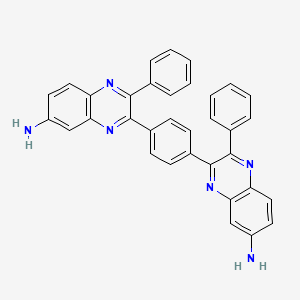
![1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942075.png)
![1,10-bis(2,6-diethyl-4-methylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942078.png)
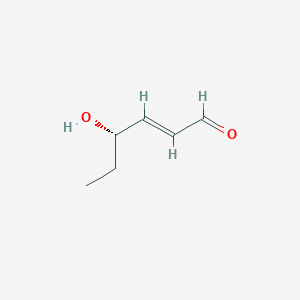
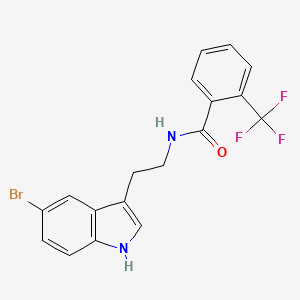
![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)
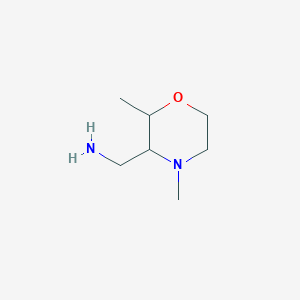

![2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942132.png)
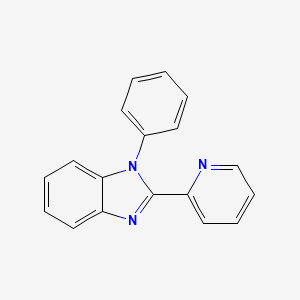
![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)
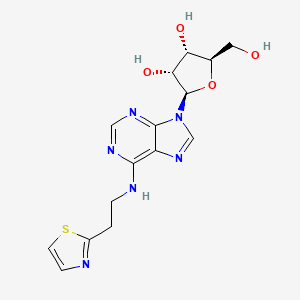
![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)
